molecular formula C13H15N3O6 B11827940 5-((1R,4R)-4-azidocyclopent-2-en-1-yl)-2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl acetate

5-((1R,4R)-4-azidocyclopent-2-en-1-yl)-2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl acetate

Cat. No.: B11827940
M. Wt: 309.27 g/mol
InChI Key: FOCJEYBHIIYUEN-IUCAKERBSA-N
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Description

5-((1R,4R)-4-azidocyclopent-2-en-1-yl)-2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl acetate is a complex organic compound with a unique structure that includes an azido group, a cyclopentene ring, and a dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((1R,4R)-4-azidocyclopent-2-en-1-yl)-2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl acetate typically involves multiple steps. One common method starts with the preparation of the cyclopentene ring, followed by the introduction of the azido group through azidation reactions. The dioxane ring is then formed through cyclization reactions. The final step involves the acetylation of the compound to introduce the acetate group .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of specific catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-((1R,4R)-4-azidocyclopent-2-en-1-yl)-2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can produce amine derivatives .

Scientific Research Applications

5-((1R,4R)-4-azidocyclopent-2-en-1-yl)-2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-((1R,4R)-4-azidocyclopent-2-en-1-yl)-2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl acetate involves its interaction with molecular targets such as enzymes or receptors. The azido group can participate in click chemistry reactions, forming stable triazole rings that can modulate biological activity. The compound’s structure allows it to interact with specific pathways, potentially inhibiting or activating certain biological processes .

Properties

Molecular Formula

C13H15N3O6

Molecular Weight

309.27 g/mol

IUPAC Name

[5-[(1R,4R)-4-azidocyclopent-2-en-1-yl]-2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl] acetate

InChI

InChI=1S/C13H15N3O6/c1-7(17)20-13(8-4-5-9(6-8)15-16-14)10(18)21-12(2,3)22-11(13)19/h4-5,8-9H,6H2,1-3H3/t8-,9-/m0/s1

InChI Key

FOCJEYBHIIYUEN-IUCAKERBSA-N

Isomeric SMILES

CC(=O)OC1(C(=O)OC(OC1=O)(C)C)[C@@H]2C[C@H](C=C2)N=[N+]=[N-]

Canonical SMILES

CC(=O)OC1(C(=O)OC(OC1=O)(C)C)C2CC(C=C2)N=[N+]=[N-]

Origin of Product

United States

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